tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate
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Overview
Description
tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate: is an organic compound with the molecular formula C17H27NO2 and a molecular weight of 277.4 g/mol . This compound is characterized by the presence of a tert-butyl ester group and an amino group attached to a phenylbutane moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-phenylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate can be compared with similar compounds such as:
tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: This compound has a similar structure but with a chlorobenzyl group instead of a phenylbutane moiety.
tert-Butyl 3-[(4-methylphenyl)amino]propanoate: This compound features a methylphenyl group, which alters its chemical and biological properties.
tert-Butyl 3-[(4-phenylbutan-2-yl)amino]acetate: This compound has an acetate group instead of a propanoate group, affecting its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-(4-phenylbutan-2-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14(10-11-15-8-6-5-7-9-15)18-13-12-16(19)20-17(2,3)4/h5-9,14,18H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHVBFCAXDTMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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